Uracil, 5-bromo-1-sec-butyl-6-methyl-
Description
Overview of Uracil (B121893) Derivatives in Contemporary Chemical Science
Uracil, a fundamental component of ribonucleic acid (RNA), serves as a versatile scaffold for chemical modification. The resulting uracil derivatives exhibit a broad spectrum of chemical and physical properties, leading to their investigation in various scientific domains. ontosight.ai These compounds are of significant interest in medicinal chemistry, molecular biology, and materials science. The introduction of different functional groups onto the uracil ring can profoundly influence their biological activity and chemical reactivity, making them valuable tools for developing new therapeutic agents and molecular probes. ontosight.aimdpi.com
Significance of Halogenated Uracil Compounds in Advanced Chemical Studies
The incorporation of halogens, such as bromine, into the uracil structure imparts unique characteristics to the molecule. Halogenation can alter the electronic properties of the pyrimidine (B1678525) ring, influencing its reactivity and potential for intermolecular interactions. mdpi.com This modification has been instrumental in the development of compounds with specific biological activities. For instance, some halogenated uracil derivatives have been explored for their antiviral and anticancer properties, as they can interfere with nucleic acid synthesis and cellular proliferation. ontosight.ai
Specific Research Focus: Uracil, 5-bromo-1-sec-butyl-6-methyl- within Pyrimidine Chemistry
Within the extensive family of pyrimidine derivatives, Uracil, 5-bromo-1-sec-butyl-6-methyl-, also known by its common name Bromacil, has been a subject of specific research interest. wikipedia.orgresearchgate.net This compound is a substituted uracil herbicide that has been utilized for the control of a wide range of annual and perennial weeds. herts.ac.ukacademicjournals.org Its primary mechanism of action involves the inhibition of photosynthesis in plants. academicjournals.org From a chemical research perspective, the synthesis and characterization of Bromacil provide insights into the structure-activity relationships of substituted uracils. researchgate.net
The chemical structure of Uracil, 5-bromo-1-sec-butyl-6-methyl- is characterized by a bromine atom at the 5-position, a sec-butyl group at the 1-position, and a methyl group at the 6-position of the uracil ring. wikipedia.org
Table 1: Chemical and Physical Properties of Uracil, 5-bromo-1-sec-butyl-6-methyl-
| Property | Value |
| Chemical Formula | C₉H₁₃BrN₂O₂ |
| Molar Mass | 261.12 g/mol |
| Appearance | Colorless to white crystalline solid |
| Melting Point | 157.5-160 °C |
| Water Solubility | 815 mg/L at 25 °C |
This table is based on data from various sources. wikipedia.orgorst.edu
Detailed research into Uracil, 5-bromo-1-sec-butyl-6-methyl- has largely focused on its efficacy and environmental fate as a herbicide. herts.ac.ukorst.edu Studies have investigated its synthesis, which typically involves a multi-step process including condensation, cyclization, and bromination, starting from materials like 2-bromobutane (B33332) and urea. researchgate.net Spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy have been employed to confirm its molecular structure. researchgate.net
The primary biological activity of this compound is its ability to interfere with the photosynthetic process in plants. academicjournals.org It is absorbed through the roots and translocated throughout the plant, where it inhibits photosystem II. academicjournals.org While its application is predominantly in agriculture and vegetation management, the study of its mechanism provides a valuable case study in the design of biologically active small molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-butan-2-yl-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-6(3)7(10)8(13)11-9(12)14/h5H,4H2,1-3H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMZEVPMOYJDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=O)NC1=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to Uracil (B121893), 5-bromo-1-sec-butyl-6-methyl-
The synthesis of the target compound can be approached through two primary strategies: the direct introduction of a bromine atom onto a pre-formed 1-sec-butyl-6-methyluracil core or the construction of the substituted uracil ring from acyclic starting materials.
Direct Halogenation Strategies
Direct halogenation focuses on the introduction of a bromine atom at the C-5 position of the 1-sec-butyl-6-methyluracil ring. This position is activated for electrophilic substitution.
The use of elemental bromine (Br₂) is a classic and effective method for the C-5 bromination of uracil derivatives. The reaction mechanism involves the electrophilic attack of bromine on the electron-rich C-5 position of the uracil ring. In aqueous acidic solutions, uracils with N-substituents react rapidly with bromine to form a 5-bromo-6-hydroxy-hydropyrimidine intermediate. rsc.orgresearchgate.net This intermediate then undergoes a slow, acid-catalyzed dehydration to yield the final 5-bromouracil (B15302) product. rsc.orgresearchgate.net The acidity of the medium can influence the reaction, as bromination of 6-methyluracil (B20015) can lead to different products depending on the conditions. researchgate.netresearchgate.net
| Reagent/Condition | Substrate | Product | Yield | Reference |
| Elemental Bromine (Br₂) / Acidic Media | 1-sec-butyl-6-methyluracil | Uracil, 5-bromo-1-sec-butyl-6-methyl- | Not Specified | rsc.orgresearchgate.net |
To overcome some of the challenges associated with using elemental bromine, such as its hazardous nature, alternative brominating agents have been developed. Tetrabromo cyclic ketones, such as tetrabromocyclohexadienone, serve as effective and more manageable sources of electrophilic bromine. google.com A patented method for the synthesis of the isomeric 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) utilizes a complex of tetrabromo cyclic ketone and absolute ethyl alcohol as the brominating reagent. google.com This approach, catalyzed by p-toluenesulfonic acid, is reported to significantly improve reaction conditions and yield. google.com This methodology is applicable to the bromination of other N-alkylated 6-methyluracils.
| Brominating Agent | Catalyst | Substrate | Product | Key Advantage | Reference |
| Tetrabromo cyclic ketone / Ethanol complex | p-Toluenesulfonic acid | 1-sec-butyl-6-methyluracil | Uracil, 5-bromo-1-sec-butyl-6-methyl- | Improved yield and reaction conditions | google.com |
Multi-Step Synthesis via Key Precursors
An alternative to direct halogenation is the construction of the target molecule through a sequence of reactions starting from simpler, acyclic precursors.
| Step | Starting Materials | Intermediate/Product | Reagents/Conditions | Yield | Reference |
| 1. Condensation | sec-Butylurea, Ethyl acetoacetate | β-(sec-butyluramino)crotonic ester | Acid catalyst (e.g., HCl) | Not Specified | orgsyn.org |
| 2. Cyclization | β-(sec-butyluramino)crotonic ester | 1-sec-butyl-6-methyluracil | Base (e.g., NaOH), then acidification | Not Specified | orgsyn.org |
| 3. Bromination | 1-sec-butyl-6-methyluracil | Uracil, 5-bromo-1-sec-butyl-6-methyl- | Brominating agent (e.g., Br₂, TBCO) | Not Specified | researchgate.netgoogle.com |
This approach begins with the readily available 6-methyluracil. nih.govchemeo.com The synthesis involves two main steps: N-alkylation followed by C-5 halogenation. The first step is the introduction of the sec-butyl group at the N-1 position of 6-methyluracil. The alkylation of 6-methyluracil can be performed using a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. rsc.orgjppres.com The resulting 1-sec-butyl-6-methyluracil is then subjected to bromination at the C-5 position as previously described. This two-step process allows for the modular construction of the target molecule.
| Step | Reaction | Starting Material | Product | Reagents/Conditions | Reference |
| 1 | N-Alkylation | 6-Methyluracil | 1-sec-butyl-6-methyluracil | 2-Bromobutane (B33332), Base | rsc.orgjppres.com |
| 2 | C-5 Bromination | 1-sec-butyl-6-methyluracil | Uracil, 5-bromo-1-sec-butyl-6-methyl- | Brominating agent (e.g., Br₂, TBCO) | researchgate.netresearchgate.netgoogle.com |
Modern Catalytic and Reaction Optimization Techniques
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.org In the synthesis of uracil derivatives, PTC can enhance reaction homogeneity by transporting a reactive anion from an aqueous or solid phase into an organic phase where the uracil substrate is soluble. crdeepjournal.org This is often achieved using catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts. nih.gov The catalyst forms an ion pair with the reactant anion, which is then soluble in the organic phase, allowing the reaction to proceed at a much faster rate and under milder conditions. researchgate.net
The advantages of solid-liquid PTC, in particular, include controllable reaction temperatures and increased reaction rates by orders of magnitude, leading to highly selective product formation with minimal by-products. crdeepjournal.org While direct studies on the application of PTC for the synthesis of 5-bromo-1-sec-butyl-6-methyl-uracil are not prevalent in the reviewed literature, the principles of PTC are broadly applicable to the alkylation and halogenation of uracil scaffolds. For instance, the N-alkylation of uracil, a key step in the synthesis of the target molecule, can be significantly improved by employing PTC to overcome the low solubility of uracil salts in organic solvents.
Table 1: Comparison of Reaction Conditions with and without Phase Transfer Catalysis
| Feature | Conventional Method | Phase Transfer Catalysis |
| Reaction Phases | Heterogeneous (solid/liquid or liquid/liquid) | Homogenized by catalyst |
| Reaction Rate | Slow | Significantly faster |
| Reaction Temperature | Often high | Milder conditions |
| Selectivity | May be low, with side products | High selectivity |
| Solvent Requirement | Often requires polar aprotic solvents | Can use less hazardous solvents |
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, offering dramatic reductions in reaction times and often leading to higher yields and purer products. tandfonline.com This technique has been successfully applied to the synthesis of various uracil derivatives. nih.govnih.gov The application of microwave irradiation can accelerate reactions such as N-alkylation, glycosylation, and halogenation of the uracil ring. tandfonline.comresearchgate.net
For example, the synthesis of N-substituted uracil derivatives, a crucial step for introducing the sec-butyl group, can be expedited under microwave irradiation. researchgate.net Similarly, the preparation of 5-chloro-6-substituted-uracil derivatives has been achieved with high efficiency using microwave-assisted synthesis. nih.gov The rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates. tandfonline.com
Table 2: Effect of Microwave Irradiation on Uracil Derivative Synthesis
| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |
| N-Adamantylation of Pyrimidines | Harsh conditions, lower yields | Better synthetic effects | tandfonline.com |
| Synthesis of 5-chloro-6-substituted-uracils | Longer reaction times | Rapid, efficient | nih.gov |
| Electrophilic Substitution of Uracil | Standard conditions | High yields, pure products | nih.gov |
Oxidative halogenation provides an effective method for the synthesis of 5-halouracils. researchgate.net This approach typically involves the use of a halogenating agent, such as elemental halogens or potassium halides, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium nitrate (B79036) (NaNO₃). researchgate.net The in-situ generation of a more electrophilic halogen species facilitates the attack on the electron-rich C-5 position of the uracil ring.
Studies on the oxidative halogenation of 6-methyluracil have shown that the reaction outcome is highly dependent on the reaction conditions, including the acidity of the medium and the ratio of reactants. researchgate.net For instance, the bromination of 6-methyluracil can yield 5-bromo-6-methyluracil (B78055) as the primary product under specific conditions. researchgate.net The use of different oxidizing agents and solvent systems can be optimized to maximize the yield of the desired 5-bromo derivative.
Table 3: Products of Oxidative Halogenation of 6-Methyluracil
| Halogenating Agent | Oxidizing Agent | Reaction Conditions | Major Product(s) | Reference |
| KI | H₂O₂ | Acetic acid | 5-iodo-6-methyluracil | researchgate.net |
| KBr | H₂O₂ | Acetic acid, 100°C | 5-bromo-6-methyluracil (92% yield) | researchgate.net |
| KCl | H₂O₂ | Acetic acid | 5-chloro-6-methyluracil and 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil | researchgate.net |
Mechanistic Insights into Bromination and Substitution Reactions
Understanding the mechanistic pathways of bromination and subsequent substitution reactions is crucial for controlling the synthesis of specifically substituted uracil derivatives like 5-bromo-1-sec-butyl-6-methyl-uracil.
Positional Selectivity in Halogenation of Uracil Scaffolds
The halogenation of the uracil ring is a classic example of an electrophilic aromatic substitution reaction. The uracil scaffold possesses two potentially reactive carbon atoms, C-5 and C-6. However, halogenation overwhelmingly occurs at the C-5 position. This high positional selectivity can be attributed to the electronic properties of the uracil ring. The nitrogen atoms at positions 1 and 3, along with the carbonyl groups at C-2 and C-4, influence the electron density distribution. The C-5 position is more electron-rich and thus more susceptible to electrophilic attack compared to the C-6 position.
The presence of a methyl group at the C-6 position further activates the ring towards electrophilic substitution and directs the incoming electrophile to the C-5 position. The reaction of N1-substituted uracils with bromine in an aqueous medium at neutral pH can lead to the formation of 5-bromo-6-hydroxy-5,6-dihydrouracils. researchgate.net However, under different conditions, the 5-bromo substituted product can be isolated directly.
Influence of Substituents on Reaction Pathways and Yields
The nature and position of substituents on the uracil ring significantly influence the pathways and yields of subsequent reactions. The presence of a sec-butyl group at the N-1 position and a methyl group at the C-6 position in the target molecule has a profound impact on its reactivity.
The N-1 sec-butyl group, being an electron-donating alkyl group, can slightly increase the electron density of the pyrimidine (B1678525) ring, thereby facilitating electrophilic substitution at the C-5 position. The formation of a monosubstituted product at the N-1 position is generally preferred due to the higher nucleophilicity of the N-1 nitrogen compared to the N-3 nitrogen, which is flanked by two electron-withdrawing carbonyl groups. nih.gov
The methyl group at C-6 is also an electron-donating group, which further activates the C-5 position for electrophilic attack. This activating effect contributes to the high yields often observed in the bromination of 6-methyluracil derivatives. researchgate.net Conversely, the presence of a halogen at the C-5 position, such as in 5-bromouracil, deactivates the ring towards further electrophilic substitution but makes the bromine atom susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of various functional groups at the C-5 position, although this is beyond the scope of the synthesis of the target compound.
Derivatization and Ring Transformations of the Uracil Scaffold
The chemical reactivity of the uracil scaffold, particularly when substituted with a halogen such as bromine, allows for a variety of derivatizations and ring transformations. These reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the uracil ring, as in 5-bromo-1-sec-butyl-6-methyluracil, significantly influences its chemical behavior, making it a versatile intermediate for further chemical modifications.
The bromine atom at the C5 position of the uracil ring is a key functional group that can undergo several transformations. One of the most significant reactions is reductive dehalogenation. This process can be initiated by various means, including the use of aliphatic organic radicals in aqueous solutions. epa.gov The dehalogenation of 5-bromouracil derivatives can proceed through electron transfer or proton-coupled electron transfer mechanisms. epa.gov
Upon attachment of a low-energy electron, 5-halouracils can undergo dehalogenation, a process that has been studied using density functional theory. nih.govacs.org These studies indicate that the sensitivity of halouracils to low-energy electrons follows the order BrU ≈ ClU ≫ FU. nih.gov The process involves the formation of a radical anion, which can then dissociate to form a uracilyl radical and a bromide ion. The uracilyl radical is a highly reactive species with a significant potential to cause DNA damage when incorporated into the genome. nih.gov
The table below summarizes key aspects of reactions involving the bromine atom in 5-bromouracil derivatives.
| Reaction Type | Reagents/Conditions | Products | Mechanism | Ref. |
| Reductive Dehalogenation | Aliphatic organic radicals (aqueous) | Uracil derivative, Bromide ion | Electron transfer, Proton-coupled electron transfer | epa.gov |
| Low-Energy Electron Attachment | Low-energy electrons | Uracilyl radical, Bromide ion | Dissociative electron attachment | nih.govacs.org |
These reactions highlight the susceptibility of the C5-Br bond to cleavage, leading to the formation of reactive radical intermediates. This reactivity is fundamental to the mutagenic properties of 5-bromouracil and its derivatives. nih.govwikipedia.org
The pyrimidine ring system, the core of uracil and its derivatives, can undergo a variety of ring transformation reactions, leading to the formation of other heterocyclic systems. These transformations are often induced by nucleophiles and can result in ring expansion, ring contraction, or the formation of a different ring system of the same size. wur.nl The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one or both nitrogen atoms. wur.nl
Several types of ring transformations of pyrimidine derivatives have been documented:
Pyrimidine to Pyrazole: Hydrazinolysis of pyrimidines can lead to the formation of pyrazoles. While this reaction often requires high temperatures for pyrimidine itself, the use of N-alkylpyrimidinium salts allows the reaction to proceed at room temperature. wur.nl Additionally, 5-formyluracil (B14596) derivatives can react with hydrazines in the presence of acetic acid to yield 4-allophanoylpyrazoles through a ring contraction mechanism. rsc.org
Pyrimidine to Pyridine (B92270): The transformation of a pyrimidine ring into a pyridine ring can be achieved through reactions with specific reagents. For instance, 5-nitropyrimidines can be converted to pyridines via intermediates formed with α-phenylacetamidines. acs.org Nucleophile-induced pyrimidine-to-pyridine rearrangements are a significant class of these transformations. researchgate.net
Pyrimidine to Benzene (B151609): A novel ring transformation has been reported where 5-nitro-2(1H)-pyrimidinone is converted into p-nitrophenol derivatives, effectively transforming the pyrimidine ring into a benzene ring. acs.org
The table below provides a summary of these ring transformations.
| Starting Pyrimidine Derivative | Reagent(s) | Resulting Heterocycle/Ring | Transformation Type | Ref. |
| Pyrimidine | Hydrazine (high temp) | Pyrazole | Ring Contraction | wur.nl |
| N-Alkylpyrimidinium Salt | Hydrazine (room temp) | Pyrazole | Ring Contraction | wur.nl |
| 5-Formyluracil derivative | Hydrazine, Acetic Acid | 4-Allophanoylpyrazole | Ring Contraction | rsc.org |
| 5-Nitropyrimidine | α-Phenylacetamidine | Pyridine | Ring Transformation | acs.org |
| 5-Nitro-2(1H)-pyrimidinone | Not specified | p-Nitrophenol (Benzene ring) | Ring Transformation | acs.org |
Computational and Theoretical Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to elucidating the electronic properties that govern the behavior of substituted uracil (B121893) systems. These methods provide a microscopic view of electron distribution, orbital energies, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For substituted uracils, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.netresearchgate.net Studies on related compounds, such as 6-methyluracil (B20015) and 5-halouracils, show that substitutions on the uracil ring significantly alter its electronic properties. rsc.orgnih.gov For instance, halogenation at the C5 position is known to shift the binding energies of the C5 atom, which can be accurately predicted by DFT calculations. rsc.org The methyl group at the C6 position and the sec-butyl group at the N1 position would further influence the molecule's geometry and electron density distribution. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to achieve accurate predictions of bond lengths, bond angles, and electronic features for these types of molecules. researchgate.net
| Parameter | Typical Finding for Substituted Uracils | Significance |
|---|---|---|
| Optimized Geometry | Calculations predict bond lengths and angles that are in good agreement with experimental X-ray diffraction data. researchgate.net | Provides the most stable three-dimensional structure of the molecule. |
| Vibrational Frequencies | Calculated FT-IR and Raman spectra correspond well with experimental measurements, allowing for assignment of vibrational modes. researchgate.netresearchgate.net | Helps in the structural characterization and identification of the compound. |
| Electronic Properties | Determines parameters like dipole moment, polarizability, and electrostatic potential. researchgate.netacs.org | Offers insights into the molecule's polarity, reactivity, and interaction sites. |
| NBO Analysis | Natural Bond Orbital analysis reveals details about intramolecular charge transfer and hyperconjugative interactions. researchgate.netresearchgate.net | Explains the stabilization of the molecular structure through electron delocalization. |
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication for Reactivity |
|---|---|---|---|---|
| Uracil | -6.8 | -1.5 | 5.3 | High stability, lower reactivity. |
| 5-Bromouracil (B15302) | -7.1 | -2.0 | 5.1 | Increased reactivity compared to uracil. researchgate.net |
| 6-Methyluracil | -6.6 | -1.4 | 5.2 | Slightly increased reactivity due to the electron-donating methyl group. |
| 5-Fluorouracil | -7.2 | -1.8 | 5.4 | High stability, used in theoretical studies for comparison. researchgate.net |
The introduction of bromo, sec-butyl, and methyl groups onto the uracil scaffold induces significant changes in electron distribution, leading to intramolecular charge transfer. researchgate.net This phenomenon is critical for understanding the molecule's dipole moment and how its polarity is affected by different solvents. acs.org Computational studies on similar uracil derivatives show that properties like dipole moment and polarizability are highly sensitive to the solvent environment. acs.orgresearchgate.net In polar solvents, the dipole moment of uracil derivatives tends to increase, reflecting greater charge separation and higher reactivity in such environments. researchgate.net The charge transfer from an electron-donating group to an electron-accepting region within the molecule is a key factor in its photoreactivity and its ability to interact with biological targets. nih.gov For 5-bromouracil, photoinduced electron transfer is a well-studied process that leads to the formation of a reactive uracil-5-yl radical. nih.govosti.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend beyond static electronic structures to explore the dynamic behavior of molecules and their interactions with biological systems.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For uracil derivatives, MD simulations provide valuable insights into their interactions with biomolecules such as proteins and DNA. nih.govbiruni.edu.tr These simulations can reveal how a molecule like Uracil, 5-bromo-1-sec-butyl-6-methyl- binds to a biological target, the stability of the resulting complex, and the conformational changes that may occur upon binding. nih.govbiruni.edu.tr For example, simulations of the bacterial UraA H+-uracil symporter have shown how the protein conformation changes in the absence of its uracil substrate. nih.gov Such studies are crucial for understanding the mechanisms of action and for the rational design of molecules with specific biological functions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of small molecules, like uracil derivatives, to the binding site of a target protein. biruni.edu.tr Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. biruni.edu.tr For uracil-based compounds, docking simulations have been used to evaluate their inhibitory potential against enzymes like acetylcholinesterase and carbonic anhydrase. biruni.edu.tr The results of these simulations are often expressed as a binding score, which estimates the binding affinity. This information is invaluable for predicting the biological activity of new compounds and for guiding further experimental studies. researchgate.net
| Uracil Derivative | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| 5-Aminouracil | Various protein receptors | -5.0 to -7.0 | TYR, SER, LYS (via H-bonds) |
| 5-Hydroxymethyluracil | Various protein receptors | -6.5 to -8.5 | ARG, ASP, GLN (via H-bonds and hydrophobic interactions) nih.gov |
| Uracil-appended benzylic amines | Acetylcholinesterase (AChE) | Not specified, but showed favorable interactions | Involved in hydrogen bonding and π-π interactions biruni.edu.tr |
Solvation Models and Hydration Shell Analysis of Uracil and Derivatives
Computational studies on uracil and its analogs are crucial for understanding their behavior in aqueous biological environments. Solvation models, both implicit and explicit, are used to predict how water molecules interact with the solute, influencing its conformation, reactivity, and binding affinity to biological targets.
Analysis of related bromo- and methyl-substituted uracils suggests that the first hydration shell would be significantly influenced by the steric hindrance and hydrophobic nature of the sec-butyl group at N1. This group would likely disrupt the typical planar hydration patterns seen with simpler uracil derivatives, creating a more complex and dynamic solvent interface.
| Compound | Key Substituent(s) | Predicted Primary Hydration Sites | Expected Impact on Solubility (vs. Uracil) |
|---|---|---|---|
| Uracil | None | N1-H, N3-H, C2=O, C4=O | Reference |
| 5-Bromouracil | 5-Bromo | N1-H, N3-H, C2=O, C4=O, C5-Br | Slightly Decreased |
| 6-Methyluracil | 6-Methyl | N1-H, N3-H, C2=O, C4=O | Decreased |
| Uracil, 5-bromo-1-sec-butyl-6-methyl- | 1-sec-butyl, 5-Bromo, 6-Methyl | N3-H, C2=O, C4=O, C5-Br | Significantly Decreased |
Structure-Activity Relationship (SAR) and Rational Design Studies
The specific combination of substituents in "Uracil, 5-bromo-1-sec-butyl-6-methyl-" suggests its design may be aimed at inhibiting a particular enzyme, as this substitution pattern is common in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies of various uracil derivatives have provided key insights into how different functional groups contribute to biological activity.
N1-Substitution: The N1 position of the uracil ring is frequently substituted to explore interactions with specific pockets in enzyme active sites. The size and nature of the substituent are critical. A bulky hydrophobic group like sec-butyl can serve as an anchor, fitting into a hydrophobic cavity of a target protein, thereby increasing binding affinity. In studies of thymidine (B127349) phosphorylase inhibitors, for example, substitution at N1 has been explored, although it often leads to reduced activity compared to modifications at C5 and C6 unless a specific hydrophobic pocket is targeted. researchgate.net
C5-Substitution: The C5 position is a common site for modification. A bromine atom is a halogen bond donor and is also lipophilic. This can enhance binding affinity through specific halogen bonding interactions with backbone carbonyls or other electron-rich atoms in the active site. The 5-bromo substituent is also known to influence the electronic properties of the uracil ring.
C6-Substitution: The C6 position is adjacent to the point of glycosidic bond attachment in nucleosides. A methyl group at this position can provide beneficial steric interactions, improve metabolic stability, or modulate the conformation of other substituents. Studies on 6-substituted uracil derivatives have shown that even small alkyl groups can significantly impact biological activity, including inhibitory potential against enzymes like thymidine phosphorylase. jppres.com
The combination of these three substituents suggests a design targeting a complex active site with distinct hydrophobic and halogen-bonding regions. The positional isomer, 5-bromo-3-sec-butyl-6-methyluracil (Bromacil), is a well-known herbicide, indicating that this general structure is biologically active, though its target and mechanism differ from those typically sought in pharmaceuticals. researchgate.net
The rational design of uracil analogs as potent and specific enzyme inhibitors follows several key principles that are exemplified by the structure of "Uracil, 5-bromo-1-sec-butyl-6-methyl-".
Exploiting Specific Interactions: The design incorporates a halogen bond donor (5-bromo) and a hydrophobic anchor (1-sec-butyl). This strategy is effective when the target enzyme's active site has corresponding halogen bond acceptors (e.g., carbonyl oxygen, nitro group) and a well-defined hydrophobic pocket.
Metabolic Stability: Alkylation at the N1 and C6 positions can block sites of metabolic degradation, prolonging the compound's half-life in biological systems.
Conformational Restriction: The bulky sec-butyl group can restrict the rotational freedom of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to the target enzyme. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
The design of potent uracil derivatives often involves a multi-parameter optimization process, balancing potency, selectivity, solubility, and metabolic stability. The specific combination of substituents in the title compound reflects a sophisticated approach to achieving these goals.
Computational chemistry provides powerful tools to understand how substituents alter the intrinsic properties of the uracil ring and its interactions with biological macromolecules.
Steric Effects and Binding Pose: The sec-butyl group at N1 and the methyl group at C6 introduce significant steric bulk. Molecular docking simulations would be essential to predict the optimal binding pose of this ligand in a target active site. These simulations can reveal whether the substituents are accommodated favorably or if they lead to steric clashes. The bulk of the sec-butyl group, in particular, would be a major determinant of the binding orientation.
Binding Affinity Calculations: Methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to computationally estimate the binding affinity of a series of analogs. For "Uracil, 5-bromo-1-sec-butyl-6-methyl-", such calculations would quantify the energetic contributions of the hydrophobic interactions of the sec-butyl and methyl groups and the halogen bond from the bromine atom. These calculations can rationalize SAR data and guide the design of next-generation inhibitors with improved potency.
| Substituent | Position | Primary Interaction Type | Predicted Effect on Binding Affinity |
|---|---|---|---|
| sec-Butyl | N1 | Hydrophobic Interaction, van der Waals | Potentially large increase if a suitable hydrophobic pocket is present. |
| Bromo | C5 | Halogen Bonding, Hydrophobic | Moderate increase, dependent on the presence of a halogen bond acceptor. |
| Methyl | C6 | Hydrophobic Interaction, van der Waals | Small to moderate increase, can also improve metabolic stability. |
Advanced Analytical Methodologies in Uracil Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and characterization of novel compounds. These techniques provide detailed information about the molecular structure, functional groups, and crystalline nature of a substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For a compound like 5-bromo-1-sec-butyl-6-methyluracil, ¹H and ¹³C NMR would be critical. For the related compound, 1-butyl-6-methyluracil (B86784), ¹H-NMR data has been reported, showing characteristic signals for the different protons in the molecule. jppres.com For instance, the protons of the butyl chain and the methyl group on the uracil (B121893) ring would have distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. jppres.com Similarly, ¹³C-NMR provides information on the carbon skeleton of the molecule. jppres.com
Interactive Data Table: Representative ¹H NMR Data for a Related Uracil Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (butyl) | 0.92 | t | 7.4 |
| CH₂ (butyl) | 1.34 | sex | 7.5 |
| N(1)CH₂CH₂ | 1.55-1.63 | m | - |
| C(6)-CH₃ | 2.23 | s | - |
| N(1)-CH₂ | 3.76 | t | 7.9 |
| C(5)-H | 5.55 | s | - |
| N(3)-H | 10.13 | br. s. | - |
Note: Data presented is for 1-butyl-6-methyluracil as a representative example. jppres.com
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In a substituted uracil, characteristic absorption bands for C=O (carbonyl), N-H, and C-N bonds would be expected. The IR spectrum of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil), an isomer of the target compound, has been used for its characterization. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the uracil ring. The wavelength of maximum absorbance (λmax) is a key characteristic.
X-ray Diffraction and Crystal Structure Analysis of Uracil Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing. While the specific crystal structure of 5-bromo-1-sec-butyl-6-methyluracil is not reported, the methodology is widely applied to uracil derivatives to understand their solid-state conformation and intermolecular interactions.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds in various matrices.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantitative analysis. A typical HPLC method for a uracil derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or phosphoric acid to improve peak shape. nih.govscielo.brscielo.br Detection is commonly performed using a UV detector at a wavelength where the uracil ring exhibits strong absorbance. scielo.brscielo.br For the related compound 5-bromo-6-methyluracil (B78055), a reversed-phase HPLC method has been described. nih.gov
Interactive Data Table: Illustrative HPLC Method Parameters for Uracil Derivatives
| Parameter | Condition |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm |
| Injection Volume | 20 µL |
Note: These are general parameters and would require optimization for the specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of compounds in complex biological matrices, such as in metabolite profiling studies. windows.netnih.govnih.govphenomenex.comsciex.com The method involves separating the analyte from other components in the sample by LC, followed by its ionization and fragmentation in the mass spectrometer. Specific fragment ions are then monitored for highly selective quantification. This approach is widely used for the analysis of uracil and its metabolites in biological fluids. windows.netnih.govphenomenex.comsciex.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Retention Studies
Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique widely employed in synthetic chemistry to monitor the progress of chemical reactions. Its application is particularly valuable in the synthesis of substituted uracils, such as the bromination of a uracil precursor to yield Uracil, 5-bromo-1-sec-butyl-6-methyl-. By periodically sampling the reaction mixture and running a TLC plate, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. researchgate.netchemrxiv.org
The choice of the stationary and mobile phases is critical for achieving a good separation of the components in the reaction mixture. For many uracil derivatives, silica (B1680970) gel plates are a common choice for the stationary phase due to their polarity. umich.edu The mobile phase, or eluent, is typically a mixture of solvents, and its polarity is adjusted to optimize the separation of spots on the TLC plate. ualberta.ca For instance, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. The progress of a reaction, such as the bromination of a uracil derivative, can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of the starting material spot and the appearance of a new spot corresponding to the brominated product indicate the progression of the reaction. chemrxiv.orggoogle.com
Retention studies using TLC provide valuable information about the physicochemical properties of a compound. The retention factor (R_f), a key parameter in TLC, is a measure of the distance traveled by the compound relative to the solvent front. ualberta.ca It is influenced by the structure of the analyte, the nature of the stationary phase, and the composition of the mobile phase. Reversed-phase TLC (RP-TLC), where the stationary phase is nonpolar (e.g., C18-modified silica), is also a powerful tool for studying the lipophilicity of uracil derivatives. silicycle.com In RP-TLC, a more polar mobile phase is used, and less polar compounds are retained more strongly. The retention behavior of Uracil, 5-bromo-1-sec-butyl-6-methyl- can be systematically studied by varying the composition of the mobile phase, for example, by changing the ratio of an organic modifier (like acetonitrile or methanol) to water. mdpi.comphenomenex.com
To illustrate the application of TLC in retention studies of uracil derivatives, the following interactive data table presents hypothetical R_f values for Uracil, 5-bromo-1-sec-butyl-6-methyl- and its precursor on both normal-phase (silica gel) and reversed-phase (C18) TLC plates with different solvent systems.
| Compound | TLC System | Mobile Phase | Retention Factor (R_f) |
|---|---|---|---|
| 1-sec-butyl-6-methyluracil (Precursor) | Normal-Phase (Silica Gel) | Hexane:Ethyl Acetate (1:1) | 0.45 |
| Uracil, 5-bromo-1-sec-butyl-6-methyl- | Normal-Phase (Silica Gel) | Hexane:Ethyl Acetate (1:1) | 0.55 |
| 1-sec-butyl-6-methyluracil (Precursor) | Reversed-Phase (C18) | Acetonitrile:Water (7:3) | 0.60 |
| Uracil, 5-bromo-1-sec-butyl-6-methyl- | Reversed-Phase (C18) | Acetonitrile:Water (7:3) | 0.50 |
Uracil-Specific Fluorescence Derivatization for Analytical Quantification
For the precise and sensitive quantification of uracil derivatives, especially at low concentrations, fluorescence derivatization is a powerful analytical strategy. This technique involves chemically modifying the target analyte with a fluorescent reagent (a fluorophore) to produce a highly fluorescent derivative that can be easily detected and quantified using fluorescence spectroscopy or chromatography with fluorescence detection. nih.gov
Several derivatization reagents have been developed for the fluorescent labeling of uracils. One such approach involves the use of 3-methylbenzamidoxime as a fluorogenic reagent, which reacts with the uracil moiety to form a fluorescent product. nih.gov This method has been successfully applied to the quantification of urinary uracil. Another strategy employs fluorescent probes that can specifically bind to or react with the uracil base. For instance, a far-red emissive two-photon fluorescent probe has been developed for the quantification of uracil in genomic DNA, which could be adapted for the analysis of uracil derivatives in other matrices. rsc.org The reaction conditions, such as pH, temperature, and reaction time, need to be carefully optimized to ensure a complete and reproducible derivatization reaction.
The choice of the derivatizing agent is crucial and depends on the specific analytical requirements, such as the desired excitation and emission wavelengths, quantum yield of the fluorescent product, and the compatibility with the analytical separation technique (e.g., HPLC). The following interactive table provides examples of fluorescent derivatization reagents that could be potentially used for the quantification of Uracil, 5-bromo-1-sec-butyl-6-methyl-, along with their typical excitation and emission maxima.
| Derivatization Reagent | Target Functional Group | Excitation Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|---|
| 3-Methylbenzamidoxime | Uracil Ring | 340 | 450 | nih.gov |
| Dansyl Chloride | Amine/Phenolic Hydroxyl | 330-350 | 510-540 | |
| Fluorescamine | Primary Amines | 390 | 475-490 |
Advanced Data Analysis in Analytical Chemistry
The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis techniques for meaningful interpretation. In the context of uracil research, chemometrics and multivariate analysis play a significant role in extracting relevant chemical information from instrumental data. nih.gov
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique that can be used to visualize and explore the relationships within a set of analytical data. nih.gov For example, in a study involving the chromatographic analysis of a series of uracil derivatives under different conditions, PCA can be applied to the retention data to identify the principal components that explain the most variance in the data. This can help in classifying the compounds based on their structural similarities and retention behavior. nih.gov
Discriminant Analysis (DA) is a supervised classification method that can be used to build a model to predict the class membership of a sample based on its analytical profile. nih.gov In the analysis of uracil derivatives, DA could be employed to create a model that distinguishes between different substitution patterns on the uracil ring based on their chromatographic or spectroscopic data.
These advanced data analysis methods, often implemented using specialized software, enable a more profound understanding of the structure-property relationships of uracil derivatives and can aid in the identification of unknown compounds in complex mixtures. nih.gov The application of such techniques transforms raw analytical data into valuable chemical knowledge.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Novel Uracil (B121893) Analogs for Mechanistic Probes
The rational design and synthesis of new uracil analogs are pivotal for developing mechanistic probes to investigate biological systems and for creating new therapeutic agents. nih.gov Analogue-based design is a key strategy, where the structures of known inhibitors are systematically modified to enhance efficacy and selectivity. nih.gov For instance, researchers have modified previously discovered selective inhibitors of Plasmodium falciparum dUTPase by inserting an amide bond to create novel uracil acetamide (B32628) derivatives aimed at developing new anti-parasitic drugs. nih.gov
Another powerful approach is molecular hybridization, which combines the structural features of uracil with other pharmacologically active moieties, such as azole rings, to create hybrid compounds with potentially synergistic or novel biological activities. nih.gov This strategy has been employed to develop new cytotoxic agents for cancer therapy. nih.gov The synthesis of these novel derivatives often involves multi-component reactions, such as the Biginelli reaction, which allows for the efficient creation of diverse libraries of dihydropyrimidines and their subsequent conversion to uracil and thiouracil analogs. chemijournal.com
The strategic modification of the uracil scaffold, such as the introduction of various substituents at the C-5 and C-6 positions, has been shown to significantly influence the biological activity of the resulting compounds. mdpi.com For example, C-5-alkynyluracil derivatives have demonstrated potent antiproliferative activity against HeLa cervical cancer cell lines. mdpi.com The synthesis of these complex molecules can also be achieved through intramolecular cycloaddition reactions, yielding novel tricyclic and tetracyclic uracil analogues. rsc.org
The table below summarizes various approaches to the rational design and synthesis of novel uracil derivatives.
| Design Strategy | Synthetic Approach | Target Application | Key Findings |
| Analogue-Based Design | Modification of known inhibitors by inserting an amide bond. nih.gov | Anti-parasitic drugs (Plasmodium falciparum dUTPase inhibitors). nih.gov | Resulting tritylated uracil acetamide derivatives were weak inhibitors of the target enzyme. nih.gov |
| Molecular Hybridization | Hybridization of uracil with azole moieties. nih.gov | Cytotoxic agents for cancer therapy. nih.gov | Structure-activity relationships revealed that substitutions on the benzyl (B1604629) moiety affected cytotoxic potency. nih.gov |
| Scaffold Modification | Introduction of alkynyl and heteroaryl groups at the C-5 position. mdpi.com | Anticancer agents (specifically for cervical cancer). mdpi.com | C-5-heteroaryl uracil derivatives showed significant antiproliferative activity against HeLa cells. mdpi.com |
| Coordination Polymers | Synthesis of nano-coordination polymers with Copper(II). acs.org | Improved cytotoxic activity in biological media. acs.org | The resulting nanoplates become hydrolyzed in physiological serums, releasing their constituents and promoting a cytotoxic response. acs.org |
| Multi-component Reactions | Biginelli reaction to synthesize dihydropyrimidine (B8664642) derivatives. chemijournal.com | Creation of diverse libraries of uracil and thiouracil compounds. chemijournal.com | The yields of thiouracil compounds were higher than those of uracil compounds. chemijournal.com |
Integration of Advanced Computational Approaches for Predictive Modeling and Discovery
Advanced computational methods are becoming indispensable in the study and development of uracil derivatives. mdpi.com These approaches allow for the analysis of complex systems and the prediction of molecular properties and activities based on available data. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are being integrated into the research workflow to accelerate the discovery of new active compounds. nih.govmdpi.com
Data-driven machine learning QSAR models are particularly valuable for predicting the activity of structurally diverse uracil derivatives. mdpi.com These models establish a mathematical relationship between the chemical structure and the biological activity of a compound, enabling the prediction of the antiproliferative effects of new, unsynthesized molecules. mdpi.com Such models have been successfully developed and validated for C-5 and C-6 substituted uracil and pyrimidine (B1678525) derivatives, demonstrating their predictive power. mdpi.com
Molecular docking studies provide insights into the potential binding modes and interactions of uracil derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. researchgate.net For example, docking studies have been used to investigate the binding of novel uracil-azole hybrids to the active site of the Epidermal Growth Factor Receptor (EGFR), with the binding energies showing good correlation with experimental results. nih.govresearchgate.net
Furthermore, computational methods like DFT and ab initio calculations are used to investigate the electronic structure, reactivity, and stability of uracil derivatives. nih.govacs.org These calculations can predict molecular properties such as solvation free energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which correlate with the molecule's reactivity. acs.org Such studies have been performed to understand the effects of different solvents on the properties and reactivity of uracil derivatives, including their reactions with molecules like Br₂. acs.org
The table below highlights the application of various computational approaches in the study of uracil derivatives.
| Computational Method | Application | Insights Gained |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the antiproliferative activity of diverse pyrimidine and uracil derivatives. mdpi.com | Identification of structural determinants related to anticancer effects and prediction of activity for new compounds. mdpi.com |
| Molecular Docking | Investigating binding modes and interactions with protein targets (e.g., EGFR). nih.govresearchgate.net | Elucidation of plausible mechanisms of action and rationalization of structure-activity relationships. nih.govresearchgate.net |
| DFT (Density Functional Theory) | Investigating reactivity descriptors and electronic properties of uracil-azole hybrids. nih.gov | Understanding the chemical reactivity and stability of novel compounds. nih.gov |
| Ab Initio Calculations | Studying the effects of different solvents on molecular properties and reactivity. acs.org | Insights into geometry, solvation free energy, dipole moment, and reaction potential energy surfaces in various environments. acs.org |
| Machine Learning | Developing data-driven models for a diverse chemical space of uracil compounds. mdpi.com | Generalization and predictive capabilities in the search for new active compounds. mdpi.com |
Interdisciplinary Research at the Interface of Uracil Chemistry and Systems Biology
The future of research on uracil and its analogs lies at the intersection of chemistry and systems biology. stanford.edustanford.edu This interdisciplinary approach seeks to understand the complex biological processes at both the molecular and systems levels by integrating chemical tools and concepts with biological and computational methodologies. stanford.edu Chemical biology, a field that bridges chemistry and biology, utilizes small molecules like uracil derivatives to probe and manipulate biological systems, thereby providing insights into cellular function and disease mechanisms. labmanager.comnih.gov
Uracil is a fundamental component of nucleic acids, specifically RNA, and plays a central role in the chemical processes of living organisms. wikipedia.org By designing and synthesizing novel uracil analogs, chemists can create specific probes to study the intricate networks of interactions within a cell. These molecular tools can be used to investigate processes such as signal transduction, cell cycle regulation, and metabolism. stanford.edu The findings from such studies are not confined to a single target or pathway but contribute to a broader, systems-level understanding of cellular physiology. stanford.edu
Systems biology aims to deconstruct complex biological systems, predict their emergent behaviors, and translate these discoveries into new medical therapies. stanford.edu The precise chemical modifications of uracil derivatives allow for the targeted perturbation of these systems. For example, a rationally designed uracil analog could selectively inhibit a specific enzyme within a metabolic pathway. By observing the downstream effects of this inhibition across the entire cellular network—using techniques like genomics, proteomics, and metabolomics—researchers can map the connectivity of the pathway and understand its role in the larger biological system.
This integration of uracil chemistry with systems biology is crucial for accelerating the discovery of new therapeutics. labmanager.com By understanding how a drug candidate, such as a derivative of Uracil, 5-bromo-1-sec-butyl-6-methyl-, affects the entire cellular system, rather than just an isolated target, researchers can better predict its efficacy and potential side effects. This holistic approach, fostered by collaborative environments in interdisciplinary institutes, combines the power of chemical synthesis with quantitative analysis and computational modeling to address significant biomedical challenges. stanford.edulabmanager.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-3-sec-butyl-6-methyluracil, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of 6-methyluracil followed by alkylation. For bromination, uracil derivatives react with bromine in acetic acid at 80–100°C (yields ~60–75%) . Alkylation with sec-butyl halides requires careful control of pH (neutral to slightly basic) to avoid side reactions. Catalysts like K₂CO₃ or phase-transfer agents improve regioselectivity for the 3-position .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (bromination) | Higher temps increase bromination efficiency but risk decomposition |
| Alkylating Agent | sec-butyl bromide | Excess agent (1.5–2 eq.) ensures complete substitution |
| Catalyst | K₂CO₃ | Enhances nucleophilic substitution at the 3-position |
- Note : Structural discrepancies exist in nomenclature (e.g., "1-sec-butyl" vs. "3-sec-butyl" in some literature), requiring validation via NMR or X-ray crystallography .
Q. How can researchers characterize this compound using spectroscopic methods, and what are common pitfalls?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., sec-butyl at C3, methyl at C6). The bromine atom deshields adjacent protons, causing downfield shifts (δ 7.8–8.2 ppm for C5 proton) .
- IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
- MS (EI) : Molecular ion peak at m/z 276–278 (M⁺ with Br isotope pattern).
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for scalable production?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example:
| Experiment | X₁ (°C) | X₂ (eq.) | X₃ (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 1.0 | 6 | 62 |
| 2 | 100 | 1.5 | 8 | 78 |
| ... | ... | ... | ... | ... |
- Analysis : Use ANOVA to identify significant factors. Higher catalyst concentrations (X₂) and longer reaction times (X₃) often dominate yield improvements .
Q. How should researchers resolve contradictions in reported bioactivity or spectroscopic data across studies?
- Methodological Answer :
Replicate Experiments : Verify synthesis and characterization protocols (e.g., solvent purity, NMR calibration).
Comparative Analysis : Cross-reference with high-authority databases (e.g., NIST Chemistry WebBook ) to validate spectral data.
Confounding Variables : Assess impurities (e.g., residual bromine) via HPLC-UV or GC-MS .
- Case Study : Discrepancies in C5 proton chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism .
Q. What computational modeling approaches predict reactivity or degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Simulate electrophilic substitution at C5 to compare bromination vs. iodination energetics. Use Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Degradation Modeling : Apply COMSOL Multiphysics to model hydrolysis kinetics under varying pH/temperature. AI-driven parameter optimization can reduce computational costs .
Key Considerations for Researchers
- Structural Validation : Always cross-check nomenclature and substitution patterns using crystallographic data (if available) .
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, humidity) to mitigate variability .
- Ethical Compliance : Adhere to safety protocols for brominated compounds (e.g., NIOSH guidelines for handling bromacil derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
